

Improving spatial resolution of AMG8833 through interpolation algorithms

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Technical Support Center: AMG8833 Spatial Resolution Enhancement

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experimenting with improving the spatial resolution of the AMG8833 thermal sensor through interpolation algorithms.

Frequently Asked Questions (FAQs)

Q1: What is the native resolution of the AMG8833 sensor, and why is interpolation necessary?

The Panasonic Grid-EYE AMG8833 sensor has a native resolution of 8x8 pixels, providing 64 individual infrared temperature readings.[1][2] For many applications, this low resolution results in blocky and indistinct thermal images.[3] Interpolation is a technique used to estimate "inbetween" temperature values, effectively increasing the number of pixels in the final image to make patterns and objects more discernible.[3] This process can enhance the visual quality of the thermal image, for example, by increasing the resolution to 15x15 (225 pixels) or 24x24 (576 pixels), without requiring any hardware modifications.[4][5]

Q2: What are the main interpolation algorithms used for the AMG8833?

The two most commonly used interpolation algorithms for the AMG8833 are bilinear and bicubic interpolation.[3]



- Bilinear Interpolation: This method is the simpler of the two and is less computationally intensive.[3] It calculates the value of a new pixel based on a linear average of the four closest known pixels.
- Bicubic Interpolation: This is a more complex algorithm that uses the 16 nearest neighboring pixels to calculate the value of a new pixel.[6] It generally produces smoother images with clearer edges but requires more processing power.[3]

Q3: What is the impact of interpolation on the sensor's frame rate?

Interpolation is a computationally intensive process that can significantly reduce the frame rate of the thermal camera.[4] The AMG8833 sensor itself has a maximum frame rate of 10Hz (10 frames per second).[7][8] However, the actual frame rate achieved depends on the processing power of the microcontroller, the efficiency of the code, and the chosen interpolation algorithm. For example, on an ESP8266, adding interpolation can cause the frame rate to drop from around 4Hz to under 2Hz.[4] More powerful microcontrollers like the ESP32 can achieve higher frame rates, even with interpolation.[9]

Q4: Can I use libraries to implement interpolation with the AMG8833?

Yes, several libraries, notably the Adafruit AMG88xx library, include example code for implementing interpolation.[4] These libraries provide functions to read the sensor data and often include examples for displaying an interpolated image on a TFT display.[2] The Adafruit library has examples for both bilinear and bicubic interpolation.[10]

Q5: What are the typical output resolutions after interpolation?

Commonly, the 8x8 sensor data is interpolated to resolutions such as 15x15[5], 24x24[4], or even higher depending on the application and the processing power available.

Troubleshooting Guides Issue 1: The AMG8833 sensor is not detected by the microcontroller.

Question: My code is unable to find a valid AMG8833 sensor. What could be the problem?



Answer:

- Check Wiring: Ensure that the SDA (data) and SCL (clock) lines are correctly connected to the corresponding I2C pins on your microcontroller.[11] Also, verify that the Vin and GND connections are secure.[2]
- I2C Address: The default I2C address for the AMG8833 is typically 0x69.[7] If you have other I2C devices on the same bus, ensure there are no address conflicts.[11] Some breakout boards allow you to change the address (often to 0x68) by soldering a jumper.[7] Run an I2C scanner sketch to verify that the sensor is visible on the bus.
- Power Supply: The AMG8833 requires a stable power supply (typically 3V to 5V).[11]
 Ensure your microcontroller is providing the correct voltage.
- Faulty Jumper Cables: In some cases, intermittent connections can be caused by faulty jumper cables. Try replacing the cables to rule out this possibility.

Issue 2: The interpolated image has a very low frame rate.

 Question: After implementing interpolation, my thermal camera's frame rate is too slow for my application. How can I improve it?

Answer:

- Microcontroller Choice: The processing power of your microcontroller is a major factor. An ESP32 will generally provide a much higher frame rate than an Arduino Uno or ESP8266 due to its faster processor.[9]
- Algorithm Complexity: Bilinear interpolation is less computationally demanding than bicubic interpolation.[3] If performance is critical, consider using bilinear interpolation.
- Code Optimization: Review your code for any inefficiencies. Using libraries optimized for your microcontroller, such as using the ulab library in CircuitPython for faster array operations, can improve performance.[5]



- Display Resolution and Driver: The size of the display and the efficiency of its driver library also impact the frame rate.[4] Experiment with different display libraries to see which provides the best performance for your setup.
- Data Transfer Rate: Ensure your I2C communication is set to a high speed, such as
 400kHz, to maximize the data transfer rate from the sensor.[7]

Issue 3: The interpolated image contains artifacts or appears noisy.

- Question: My interpolated thermal image has strange patterns or noise that are not present in the raw 8x8 data. What can I do?
- Answer:
 - Interpolation Algorithm Choice: Bicubic interpolation can sometimes introduce
 "oversharpening" or halo effects at sharp color borders.[3] If you are seeing these artifacts,
 bilinear interpolation might produce a more visually consistent, albeit slightly blurrier,
 image.
 - Data Normalization: Before interpolation, it is good practice to normalize the temperature data to a consistent range (e.g., 0.0 to 1.0).[5] This can help in achieving a more uniform color mapping and can reduce the impact of outlier temperature readings.
 - Noise Reduction Filters: For advanced applications, you could implement a noise reduction filter on the raw 8x8 data before applying interpolation. A simple moving average or a median filter across a few frames can help to smooth out noisy pixels.
 - Stable Environment: Ensure the sensor has had time to acclimate to the ambient temperature before taking critical measurements to avoid inaccurate readings.[11]

Experimental Protocols

Protocol 1: Basic Data Acquisition and Interpolation Workflow

Troubleshooting & Optimization





This protocol outlines the fundamental steps for acquiring data from the AMG8833 and applying an interpolation algorithm.

- · Hardware Setup:
 - Connect the AMG8833 to your microcontroller, ensuring the Vin, GND, SDA, and SCL pins are correctly wired.[12]
 - If using a display, connect it to the appropriate pins on your microcontroller.
- Software Setup:
 - Install the necessary libraries for the AMG8833 sensor and your display (e.g., Adafruit_AMG88xx).[2]
 - Initialize I2C communication in your code.
 - Initialize the AMG8833 sensor object.
- Data Acquisition Loop:
 - Create a loop that continuously reads the 64 pixel values from the sensor into an 8x8 array.[13]
- Interpolation:
 - Choose your interpolation algorithm (bilinear or bicubic).
 - Create a new, larger array to hold the interpolated data (e.g., 15x15 or 24x24).
 - Apply the interpolation algorithm to the raw 8x8 data to calculate the values for the new, larger array.
- Visualization:
 - Map the temperature values in the interpolated array to a color palette.
 - Draw the colored pixels to the display to visualize the thermal image.



Protocol 2: Comparing Bilinear and Bicubic Interpolation Performance

This protocol provides a method for quantitatively comparing the performance of bilinear and bicubic interpolation.

- Implement Both Algorithms: Write or use library functions for both bilinear and bicubic interpolation.
- · Performance Timing:
 - In your main loop, record a timestamp before the interpolation function is called.
 - Record another timestamp immediately after the interpolation function completes.
 - Calculate the difference to get the execution time for the interpolation.
 - Also, measure the total time for one complete cycle (read, interpolate, display) to calculate the frame rate.
- Data Logging:
 - Run the system for a set period (e.g., 1000 frames) for each algorithm.
 - Log the execution time and frame rate for each frame.
- Analysis:
 - Calculate the average execution time and frame rate for both bilinear and bicubic interpolation.
 - Compare the results to quantify the performance difference.

Quantitative Data

Table 1: Impact of Interpolation on Frame Rate (ESP8266 with different displays)[4]



Display	Controller	Library	8x8 Frame Rate (Hz)	24x24 Interpolated Frame Rate (Hz)
1.6" 130x130 TFT	SSD1283A	Adafruit	29.48	5.95
1.5" 240x240 TFT	ST7789	Adafruit	3.89	1.92
1.5" 240x240 TFT	ST7789	SparkFun	3.38	1.81
3.2" 320x240 TFT	ILI9341	Adafruit	3.96	2.70
3.2" 320x240 TFT	IL19341	SparkFun	4.47	2.26

Table 2: Performance of Interpolation on Raspberry Pi[7]

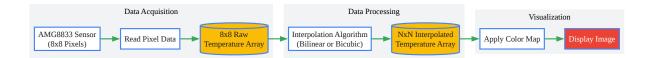
Figure Size (inches)	Interpolation Factor	Frame Rate (Hz)
~10x9	6x	~2.6
~7x6	6x	~5.5
~5x5	6x	~10.0

Table 3: Qualitative Comparison of Interpolation Algorithms



Algorithm	Computational Cost	Image Quality	Best For
Bilinear	Lower	Smoother than raw, can be slightly blurry	Applications where frame rate is a priority
Bicubic	Higher	Generally smoother with sharper edges	Applications where image quality is paramount and processing power is sufficient

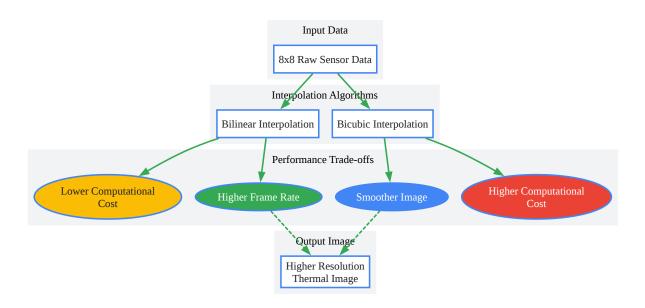
Visualizations



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Caption: Experimental workflow for improving AMG8833 spatial resolution.





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Caption: Logical relationship between interpolation algorithms and performance.

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